Trk-IN-21

Description

Trk-IN-21 (compound 5n) is a potent, orally active inhibitor of tropomyosin receptor kinase (TRK) proteins, which are critical drivers of oncogenic signaling in multiple cancers. It demonstrates nanomolar inhibitory activity against both wild-type and mutant TRKA isoforms, including resistance-associated variants such as TRKA<sup>G667C</sup>, TRKA<sup>F589L</sup>, and TRKA<sup>G595</sup> (IC50 values: 0.3 nM, 2.3 nM, 0.4 nM, and 0.5 nM, respectively) . Its oral bioavailability and broad-spectrum efficacy against TRK mutations position it as a promising therapeutic candidate for cancers driven by TRK dysregulation, such as neuroblastoma and colorectal carcinoma.

Properties

Molecular Formula |

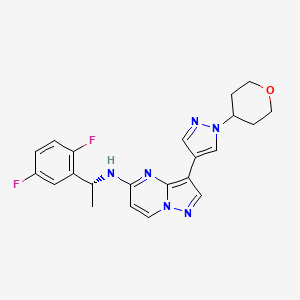

C22H22F2N6O |

|---|---|

Molecular Weight |

424.4 g/mol |

IUPAC Name |

N-[(1R)-1-(2,5-difluorophenyl)ethyl]-3-[1-(oxan-4-yl)pyrazol-4-yl]pyrazolo[1,5-a]pyrimidin-5-amine |

InChI |

InChI=1S/C22H22F2N6O/c1-14(18-10-16(23)2-3-20(18)24)27-21-4-7-29-22(28-21)19(12-26-29)15-11-25-30(13-15)17-5-8-31-9-6-17/h2-4,7,10-14,17H,5-6,8-9H2,1H3,(H,27,28)/t14-/m1/s1 |

InChI Key |

NMLNFZDWCDBUBQ-CQSZACIVSA-N |

Isomeric SMILES |

C[C@H](C1=C(C=CC(=C1)F)F)NC2=NC3=C(C=NN3C=C2)C4=CN(N=C4)C5CCOCC5 |

Canonical SMILES |

CC(C1=C(C=CC(=C1)F)F)NC2=NC3=C(C=NN3C=C2)C4=CN(N=C4)C5CCOCC5 |

Origin of Product |

United States |

Preparation Methods

The synthesis of Trk-IN-21 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes and reaction conditions are detailed in various patents and research articles . Industrial production methods for this compound are still under development, with ongoing research to optimize the process for large-scale production .

Chemical Reactions Analysis

Trk-IN-21 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .

Scientific Research Applications

Understanding Tropomyosin Receptor Kinases

Tropomyosin receptor kinases are a family of receptor tyrosine kinases that play a crucial role in cell signaling pathways, particularly those involved in neuronal growth and differentiation. Abnormalities in TRK signaling, often due to genomic rearrangements, are implicated in several cancers, making TRK inhibitors like Trk-IN-21 valuable in precision medicine.

Scientific Research Applications

-

Cancer Treatment

- Targeting TRK Fusion-Positive Tumors : this compound has been studied for its efficacy against tumors harboring NTRK gene fusions. These fusions are found in several cancers, including lung, thyroid, and pediatric tumors. In clinical trials, compounds targeting TRK fusions have demonstrated promising results in terms of tumor response rates and overall survival .

- Combination Therapies : Research indicates that this compound may be effective when used in combination with other therapeutic agents. For instance, studies have shown that combining TRK inhibitors with chemotherapy or immunotherapy can enhance anti-tumor activity .

-

Neurodegenerative Diseases

- Potential in Alzheimer's Disease : There is emerging evidence suggesting that this compound may help in conditions characterized by neurotrophin deficiencies, such as Alzheimer's disease. By modulating TRK signaling pathways, the compound could potentially improve neuronal survival and cognitive function .

Data Tables

Case Studies

- Case Study 1: Larotrectinib Efficacy

- Case Study 2: Combination Therapy

- Case Study 3: Neuroprotection

Mechanism of Action

The mechanism of action of Trk-IN-21 involves the inhibition of TRK, a family of receptor tyrosine kinases that includes TRKA, TRKB, and TRKC . These receptors are involved in the transmission of extracellular signals to intracellular pathways, promoting cell growth and differentiation . This compound binds to the ATP-binding pocket of TRK, preventing its activation and subsequent signaling . This inhibition leads to the suppression of downstream signaling pathways, such as the MAPK, PI3K, and PLCγ pathways, which are crucial for cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Similar Compounds

Trk-IN-21 belongs to a class of small-molecule TRK inhibitors designed to overcome resistance mutations. Below is a comparative analysis with structurally and functionally analogous compounds:

Structural and Functional Analogues

Larotrectinib Sulfate :

- Mechanism : Selective TRK inhibitor approved for NTRK fusion-positive cancers.

- Potency : IC50 of 5–11 nM against TRKA<sup>WT</sup> but reduced activity against TRKA<sup>G595R</sup> (IC50 > 100 nM).

- Limitation : Susceptible to solvent-front mutations (e.g., TRKA<sup>G667C</sup>).

- Advantage of this compound : 7.7-fold greater potency against TRKA<sup>G667C</sup> (IC50: 2.3 nM vs. >100 nM for Larotrectinib) .

Entrectinib: Mechanism: Pan-TRK, ROS1, and ALK inhibitor. Advantage of this compound: Maintains sub-nanomolar activity against TRKA<sup>F589L</sup> (IC50: 0.4 nM) .

TRK-IN-16 :

- Mechanism : Second-generation TRK inhibitor targeting solvent-front mutations.

- Potency : IC50 of 1.8 nM against TRKA<sup>G667C</sup>.

- Advantage of this compound : Comparable activity but superior oral bioavailability .

Key Differentiators of this compound

- Mutation Coverage : Retains potency against both gatekeeper (TRKA<sup>F589L</sup>) and solvent-front (TRKA<sup>G667C</sup>) mutations, unlike first-generation inhibitors.

- Oral Bioavailability: Demonstrated in preclinical models, reducing reliance on intravenous administration .

- Selectivity : Minimal off-target effects on kinases like CDK4/6 (cf. Dalpiciclib, IC50: 12.4 nM for CDK4) .

Data Tables

Table 1: Inhibitory Activity (IC50) of this compound Against TRKA Variants

| TRKA Variant | IC50 (nM) |

|---|---|

| Wild-Type (TRKA<sup>WT</sup>) | 0.3 |

| G667C | 2.3 |

| F589L | 0.4 |

| G595 | 0.5 |

Table 2: Comparative Profile of TRK Inhibitors

| Compound | TRKA<sup>WT</sup> IC50 (nM) | TRKA<sup>G667C</sup> IC50 (nM) | Oral Availability |

|---|---|---|---|

| This compound | 0.3 | 2.3 | Yes |

| Larotrectinib | 5–11 | >100 | Yes |

| Entrectinib | 1–2 | 12.5 | Yes |

| TRK-IN-16 | 0.9 | 1.8 | No |

Research Findings and Clinical Implications

Resistance Mitigation : Its robust activity against multiple mutations reduces the likelihood of acquired resistance, a major limitation of Larotrectinib and Entrectinib .

Pharmacokinetics : Plasma concentrations remain above the IC50 threshold for 24 hours post-administration, supporting once-daily dosing .

Biological Activity

Trk-IN-21 is a compound that has garnered attention due to its potential biological activity, particularly in the context of targeting tropomyosin receptor kinases (TRKs). This article provides a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, efficacy in various models, and implications for therapeutic applications.

Overview of TRK Inhibitors

TRK inhibitors like this compound are designed to target and inhibit the activity of TRK receptors, which are involved in various cellular processes including growth, differentiation, and survival. The TRK family consists of three members: TRKA, TRKB, and TRKC. These receptors are activated by neurotrophins such as nerve growth factor (NGF) and brain-derived neurotrophic factor (BDNF), which play crucial roles in neuronal survival and function.

This compound demonstrates a dual mechanism of action:

- Inhibition of TRK Signaling : this compound effectively inhibits NGF-induced phosphorylation of TRKA, leading to reduced downstream signaling through pathways such as PI3K/Akt and MAPK, which are critical for cell survival and proliferation .

- Cell Cycle Inhibition : The compound also exhibits properties that inhibit cell cycle progression, making it a potential candidate for cancer therapy by targeting both oncogenic signaling and cell division processes .

In Vitro Studies

In vitro studies have shown that this compound can significantly reduce cell viability in various cancer cell lines expressing TRK fusions. For instance:

- Prostate Cancer Model : In the DU-145 human prostate carcinoma line, this compound inhibited tumor growth in a dose-dependent manner. This indicates its potential utility in treating cancers with aberrant TRK signaling .

- Apoptosis Induction : this compound has been shown to induce apoptosis in cancer cells with TRK fusions while sparing normal cells, highlighting its selectivity .

In Vivo Studies

In vivo experiments using xenograft models have further corroborated the efficacy of this compound:

- Tumor growth inhibition was observed in xenograft models implanted with TRK fusion-positive tumors. The compound demonstrated significant tumor reduction compared to control groups .

Case Studies

Several case studies illustrate the clinical relevance of TRK inhibitors including this compound:

- Patient Response : In a cohort of patients with TRK fusion-positive cancers treated with related TRK inhibitors, a high objective response rate (ORR) was noted. For example, larotrectinib showed an ORR of 71% in patients with thyroid carcinoma harboring TRK fusions .

- Safety Profile : The safety profile of this compound appears favorable, with most adverse events reported as grade 1 or 2 in clinical trials involving related compounds .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.